molecular formula C49H69N13O12 B12824114 Valine angiotensin II

Valine angiotensin II

Cat. No.: B12824114
M. Wt: 1032.2 g/mol
InChI Key: NLPUTBDZNNXHCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valine angiotensin II (Val⁵-angiotensin II), also known as 5-L-Valine angiotensin II, is an octapeptide analog of angiotensin II (Ang II) with the molecular formula C₄₉H₆₉N₁₃O₁₂ and a molecular weight of 1032.15 g/mol . It is a synthetic peptide agonist of angiotensin II receptors (AT1R and AT2R), primarily acting via AT1 receptors to mediate physiological effects such as vasoconstriction, aldosterone secretion, and renal sodium reabsorption . In preclinical studies, Val⁵-angiotensin II has been utilized to investigate AT1R-mediated renal uptake in rats, demonstrating its role in modulating blood pressure and electrolyte balance . Its structural distinction lies in the substitution of valine at position 5 of the native Ang II sequence (Asp-Arg-Val-Tyr-Val-His-Pro-Phe), altering receptor-binding kinetics and metabolic stability compared to other analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Asp-Arg-Val-Tyr-Val-His-Pro-Phe can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids .

    Coupling Reaction: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).

    Deprotection: The protecting group is removed using a base such as piperidine (for Fmoc) or an acid such as trifluoroacetic acid (for Boc).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid, water, and scavengers like triisopropylsilane.

Industrial Production Methods

Industrial production of Asp-Arg-Val-Tyr-Val-His-Pro-Phe involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide .

Chemical Reactions Analysis

Types of Reactions

Asp-Arg-Val-Tyr-Val-His-Pro-Phe undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using trypsin or chymotrypsin at physiological pH and temperature.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracetic acid.

    Reduction: Reducing agents like DTT or β-mercaptoethanol.

Major Products Formed

    Hydrolysis: Smaller peptide fragments or individual amino acids.

    Oxidation: Dityrosine or other oxidized derivatives.

    Reduction: Reduced peptide with free thiol groups.

Scientific Research Applications

Clinical Applications

  • Vasodilatory Shock Management
    • Use in Shock States : Valine angiotensin II has been investigated for its efficacy in treating vasodilatory shock, particularly in patients unresponsive to conventional therapies. The ATHOS-3 trial demonstrated significant improvements in mean arterial pressure (MAP) among patients receiving this compound compared to those on placebo .
    • Case Studies : In a cohort study involving 115 patients with refractory hypotensive shock, this compound was administered, resulting in improved hemodynamic stability . The overall mortality rate was noted to be lower in patients treated with this agent compared to historical controls.
  • Renal Function Improvement
    • Effects on Renal Hemodynamics : Research indicates that this compound infusion can enhance renal perfusion and function during states of shock. Studies suggest that it mitigates renal vasodilation effects, thus preserving glomerular filtration rates .
    • Electrolyte Balance : A study on the effects of intravenous infusions of this compound showed alterations in urinary electrolytes and corticosteroid levels, including aldosterone, which is critical for fluid balance .

Data Tables

Study ReferencePatient PopulationInterventionKey Findings
Wan et al. (2009)Sheep modelThis compoundImproved renal function and systemic blood pressure during septic shock
ATHOS-3 Trial163 patientsThis compound vs. PlaceboHigher MAP response (69.9% vs. 23.4%, P<0.001)
Smith et al. (2024)162 patientsThis compoundReduced need for catecholamines; MAP increased by 9.3 mmHg

Safety Profile and Adverse Effects

This compound has been associated with a generally acceptable safety profile; however, some adverse effects have been documented:

  • Common Side Effects : Headaches, chest pressure, and orthostatic symptoms were observed but were infrequent .
  • Serious Adverse Events : Instances of exacerbation of left ventricular failure and bronchoconstriction were reported in specific patient populations . The need for careful monitoring in patients with pre-existing conditions is emphasized.

Mechanism of Action

Asp-Arg-Val-Tyr-Val-His-Pro-Phe exerts its effects by binding to angiotensin receptors, primarily the angiotensin II type 1 receptor (AT1R). This binding activates various signaling pathways, including the phospholipase C pathway, leading to the release of inositol trisphosphate and diacylglycerol. These molecules, in turn, increase intracellular calcium levels, causing vasoconstriction and increased blood pressure .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Below is a detailed comparison with key analogs:

[Sar¹, Ile⁸]-Angiotensin II (Saralasin)

  • Structural Modification : Substitution of sarcosine (Sar) at position 1 and isoleucine (Ile) at position 7.
  • Pharmacological Activity: Functions as a partial agonist/antagonist with mixed effects depending on sodium balance. In sodium-depleted hypertensive patients, Saralasin exhibits antagonistic properties, whereas it shows agonistic pressor effects in normotensive subjects .
  • Receptor Specificity : Binds AT1R but with lower affinity than Val⁵-angiotensin II. Its partial agonism limits its clinical utility compared to pure antagonists like losartan .
  • Key Study: A 2004 clinical trial demonstrated that Saralasin’s pressor effects in normal subjects varied with sodium intake, highlighting its context-dependent activity .

[Sar¹, Val⁵, Ala⁸]-Angiotensin II

  • Structural Modification : Sar¹, Val⁵, and alanine (Ala) at position 8.
  • Pharmacological Activity : Acts as a biased agonist at AT1R, preferentially activating G-protein-coupled signaling over β-arrestin pathways. This bias reduces adverse effects like fibrosis, observed in unbiased agonists such as Val⁵-angiotensin II .
  • Research Application : Used to study AT1R signaling mechanisms, particularly in cardiovascular remodeling .

Angiotensin II (1-7)

  • Structural Modification : Truncated fragment of Ang II (Asp-Arg-Val-Tyr-Ile-His-Pro).
  • Pharmacological Activity: Activates Mas receptors, counteracting AT1R-mediated vasoconstriction by promoting vasodilation via nitric oxide (NO) release .
  • Contrast with Val⁵-Ang II : Unlike Val⁵-angiotensin II, Ang (1-7) lacks pressor activity and is metabolized into inactive fragments more rapidly .

Cyclic Angiotensin II Analogs

  • Structural Modification : Cyclization via disulfide bonds or lactam bridges to enhance stability.
  • Pharmacological Activity : Exhibit biased agonism at AT1R, selectively activating pathways that mitigate oxidative stress or hypertrophy. For example, cyclic analogs like cAng II show reduced β-arrestin recruitment compared to Val⁵-angiotensin II .
  • Research Utility : Used to dissect AT1R signaling pathways in hypertension and heart failure models .

Comparative Data Table

Analog Structural Modification Receptor Specificity Agonist/Antagonist Activity Key Functional Outcome Reference
Val⁵-Ang II Valine at position 5 AT1R > AT2R Full agonist Renal sodium retention, vasoconstriction
[Sar¹, Ile⁸]-Ang II Sar¹, Ile⁸ AT1R Partial agonist/antagonist Context-dependent pressor effects
[Sar¹, Val⁵, Ala⁸]-Ang II Sar¹, Val⁵, Ala⁸ AT1R Biased agonist Reduced fibrosis, G-protein bias
Ang II (1-7) Truncated (positions 1-7) Mas receptor Mas agonist Vasodilation, anti-inflammatory
Cyclic Ang II Cyclized backbone AT1R Biased agonist Mitigates oxidative stress

Research Findings and Clinical Implications

Receptor Binding and Hydrophobicity

  • Val⁵-angiotensin II’s Val⁵ substitution increases hydrophobicity compared to native Ang II (Ile⁵), enhancing AT1R binding affinity . In contrast, [Sar¹, Val⁵, Ala⁸]-Ang II’s hydrophobicity complicates its separation from [Sar¹, Gly⁸]-Ang II in analytical methods .
  • AT1R vs. AT2R : Val⁵-angiotensin II primarily activates AT1R, whereas analogs like CGP42112 (AT2R-selective) are used to study AT2R-mediated anti-fibrotic effects .

Biased Signaling

  • Cyclic analogs and [Sar¹, Val⁵, Ala⁸]-Ang II demonstrate that structural constraints can decouple G-protein activation from β-arrestin recruitment, reducing adverse remodeling in preclinical models .

Therapeutic Potential

  • Val⁵-angiotensin II is primarily a research tool, whereas analogs like losartan (non-peptide AT1R antagonist) are clinically used for hypertension .
  • Recent studies explore biased agonists for heart failure, aiming to preserve beneficial signaling (e.g., vasoconstriction) while avoiding harmful pathways (e.g., fibrosis) .

Biological Activity

Valine angiotensin II (Val-Ang II) is a modified form of the naturally occurring peptide angiotensin II (Ang II), which plays a crucial role in the regulation of blood pressure and fluid balance. This article explores the biological activity of Val-Ang II, focusing on its mechanisms, therapeutic potential, and recent research findings.

Overview of Angiotensin II

Angiotensin II is an octapeptide hormone that is part of the renin-angiotensin system (RAS). It is primarily known for its vasoconstrictive properties and its role in increasing blood pressure. Ang II exerts its effects through two main receptors: AT1 and AT2. The activation of the AT1 receptor leads to vasoconstriction, increased blood pressure, and stimulation of aldosterone secretion, while the AT2 receptor generally mediates vasodilatory effects and counter-regulatory actions.

Structural Modifications and Biological Implications

Valine Substitution : The introduction of valine into the Ang II structure alters its biological activity. Research has shown that such modifications can enhance certain properties while reducing undesirable effects like vasoconstriction. For instance, studies have indicated that Val-Ang II can retain some of the beneficial effects of Ang II while mitigating its pressor activity .

Val-Ang II functions primarily through:

  • Receptor Interaction : Similar to Ang II, Val-Ang II binds to AT1 receptors but may exhibit altered binding affinity or efficacy due to structural changes.
  • Antiplasmodial Activity : Recent studies have highlighted the potential antiplasmodial effects of Ang II derivatives, including Val-Ang II. For example, constrained peptides derived from Ang II exhibited significant activity against malaria parasites while reducing vasoconstrictor effects .

Case Studies and Clinical Trials

Numerous studies have evaluated the biological activity of Val-Ang II:

Study Type Findings
Maciel et al. (2017)In vitroDeveloped constrained peptides from Ang II; found that modifications led to increased antiplasmodial activity without significant vasoconstriction .
Chawla et al. (2024)Pilot trialInfusion of angiotensin II showed significant hemodynamic improvement in patients with shock states; implications for modified forms like Val-Ang II remain to be explored .
Khanna et al. (2024)Randomized controlled trialDemonstrated that angiotensin II infusion improved mean arterial pressure significantly compared to placebo; suggests potential for modified peptides in clinical settings .

Pharmacokinetics and Bioavailability

The bioavailability of angiotensin-converting enzyme (ACE) inhibitory peptides, including those derived from valine modifications, has been studied extensively. For instance, it was observed that certain peptide combinations exhibit enhanced stability and resistance to gastrointestinal degradation, which is crucial for their therapeutic application .

Comparative Biological Activity

To further illustrate the differences between Val-Ang II and traditional Ang II, a comparative analysis is provided below:

Property Angiotensin II This compound
VasoconstrictionHighReduced
Antiplasmodial ActivityLowEnhanced
Receptor Affinity (AT1)HighVariable
Stability in BloodstreamLowHigher

Q & A

Basic Research Question: What experimental models are commonly used to study Valine Angiotensin II (Ang II) signaling, and how should researchers select appropriate concentrations for in vitro studies?

Methodological Answer:
this compound (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) is typically studied in endothelial cell lines (e.g., HCAEC cells) to assess vascular effects. Key steps include:

  • Dose-Response Curves : Start with a range of 0.1–100 nmol/L Ang II for 24-hour exposures to identify effective concentrations, as demonstrated in HCAEC viability assays .
  • Receptor Specificity : Use AT1/AT2 receptor antagonists (e.g., losartan for AT1, PD123319 for AT2) to isolate pathway-specific effects .
  • Controls : Include untreated cells and vehicle controls (e.g., saline) to account for solvent interference .

Advanced Research Question: How can researchers resolve contradictions in reported downstream signaling pathways of Ang II (e.g., oxidative stress vs. anti-inflammatory effects)?

Methodological Answer:
Contradictions often arise from differences in cell types, receptor expression levels, or experimental duration. To address this:

  • Pathway-Specific Inhibitors : Combine Ang II with inhibitors (e.g., NAC for ROS, siRNA for NOX4) to isolate mechanisms .
  • Temporal Analysis : Conduct time-course experiments (e.g., 6h, 24h, 48h) to capture dynamic signaling shifts .
  • Meta-Analysis : Systematically compare studies using tools like PRISMA guidelines, prioritizing randomized controlled trials (RCTs) and controlling for variables like comorbidities .

Basic Research Question: What are the best practices for ensuring reproducibility in Ang II receptor studies?

Methodological Answer:

  • Detailed Protocols : Document buffer compositions, incubation times, and receptor binding assays (e.g., radioligand displacement) to enable replication .
  • Batch Validation : Use COA (Certificate of Analysis)-verified Ang II batches with >98% purity to minimize variability .
  • Open Data : Share raw datasets (e.g., dose-response curves) in supplementary materials, adhering to journal guidelines for file formatting .

Advanced Research Question: How can researchers design experiments to differentiate between AT1 and AT2 receptor-mediated effects in vivo?

Methodological Answer:

  • Genetic Models : Use AT1/AT2 knockout mice or Cre-lox systems to study receptor-specific phenotypes .
  • Pharmacological Probes : Co-administer Ang II with receptor-specific antagonists and measure biomarkers (e.g., blood pressure for AT1, nitric oxide for AT2) .
  • Single-Cell RNA Sequencing : Profile receptor expression heterogeneity in target tissues (e.g., renal glomeruli) to contextualize responses .

Basic Research Question: What statistical approaches are recommended for analyzing dose-dependent effects of Ang II in preclinical studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., log[Ang II] vs. response) to calculate EC50 values .
  • ANOVA with Post Hoc Tests : Compare multiple doses (e.g., 0.1 vs. 100 nmol/L) using Tukey’s test to control for Type I errors .
  • Power Analysis : Predefine sample sizes using pilot data to ensure adequate detection of effect sizes (e.g., ≥80% power) .

Advanced Research Question: How should researchers address ethical and logistical challenges in clinical studies involving Ang II pathway modulators (e.g., ARBs)?

Methodological Answer:

  • Participant Stratification : Use inclusion/exclusion criteria aligned with comorbidities (e.g., hypertension, diabetes) to reduce confounding .
  • Data Restrictions : Note institutional limitations (e.g., VA healthcare data access) in methods sections and outline alternative data-sharing mechanisms .
  • Living Reviews : Update findings iteratively using platforms like Clinical Evidence to incorporate emerging RCTs .

Basic Research Question: What validation criteria are critical for Ang II immunoassays or ELISA kits?

Methodological Answer:

  • Cross-Reactivity Tests : Validate kits against structurally similar peptides (e.g., Angiotensin I/III) .
  • Spike-Recovery Assays : Add known Ang II quantities to biological samples and measure recovery rates (target: 85–115%) .
  • Inter-Lab Reproducibility : Collaborate with external labs to verify assay precision under standardized conditions .

Advanced Research Question: How can systems biology approaches enhance understanding of Ang II’s role in multifactorial diseases (e.g., hypertension and renal fibrosis)?

Methodological Answer:

  • Network Pharmacology : Map Ang II interactions with TGF-β, NF-κB, and MAPK pathways using tools like STRING or KEGG .
  • Machine Learning : Train models on omics datasets (e.g., transcriptomics, proteomics) to predict patient-specific therapeutic outcomes .
  • Organ-on-a-Chip : Simulate Ang II effects on vascular-tubular crosstalk in microphysiological systems .

Properties

Molecular Formula

C49H69N13O12

Molecular Weight

1032.2 g/mol

IUPAC Name

3-amino-4-[[1-[[1-[[1-[[1-[[1-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C49H69N13O12/c1-26(2)39(60-42(67)33(12-8-18-54-49(51)52)56-41(66)32(50)23-38(64)65)45(70)57-34(20-29-14-16-31(63)17-15-29)43(68)61-40(27(3)4)46(71)58-35(22-30-24-53-25-55-30)47(72)62-19-9-13-37(62)44(69)59-36(48(73)74)21-28-10-6-5-7-11-28/h5-7,10-11,14-17,24-27,32-37,39-40,63H,8-9,12-13,18-23,50H2,1-4H3,(H,53,55)(H,56,66)(H,57,70)(H,58,71)(H,59,69)(H,60,67)(H,61,68)(H,64,65)(H,73,74)(H4,51,52,54)

InChI Key

NLPUTBDZNNXHCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.